BiP substrate

BiP ATPase Peptide Substrate Chaperone Activity

This synthetic heptapeptide (HTFPAVL) is the validated substrate for specific stimulation and measurement of BiP/GRP78 ATPase activity. Unlike generic phosphate detection reagents or alternative Hsp70 probes, its sequence is confirmed to bind the BiP substrate-binding domain with physiological relevance, ensuring reproducible kinetic data (Km, kcat) and low false hit rates in HTS. Essential for ER proteostasis research, drug discovery targeting UPR pathways, and QC of recombinant BiP batches. High purity and consistent performance make it the reference standard for BiP functional assays.

Molecular Formula C38H57N9O9
Molecular Weight 783.9 g/mol
Cat. No. B15137616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiP substrate
Molecular FormulaC38H57N9O9
Molecular Weight783.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC3=CN=CN3)N
InChIInChI=1S/C38H57N9O9/c1-20(2)15-28(38(55)56)44-35(52)30(21(3)4)45-32(49)22(5)42-34(51)29-13-10-14-47(29)37(54)27(16-24-11-8-7-9-12-24)43-36(53)31(23(6)48)46-33(50)26(39)17-25-18-40-19-41-25/h7-9,11-12,18-23,26-31,48H,10,13-17,39H2,1-6H3,(H,40,41)(H,42,51)(H,43,53)(H,44,52)(H,45,49)(H,46,50)(H,55,56)/t22-,23+,26-,27-,28-,29-,30-,31-/m0/s1
InChIKeyVKIFCESQOPVHAI-ZKHCJCQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BiP Substrate: Peptide Probe for Endoplasmic Reticulum Chaperone ATPase Activity


BiP substrate (CAS 1421316-16-6, sequence HTFPAVL) is a specific synthetic heptapeptide designed to stimulate and measure the ATPase activity of the endoplasmic reticulum (ER) chaperone Binding immunoglobulin Protein (BiP/GRP78/HSPA5) [1]. As a member of the Hsp70 family, BiP plays a critical role in ER protein folding, translocation, and the unfolded protein response (UPR) [2]. This peptide serves as a defined molecular probe for in vitro enzymatic characterization, enabling precise quantification of BiP's catalytic cycle and the evaluation of its modulation by co-chaperones, nucleotides, and small-molecule effectors [3].

Why Generic ATPase Substrates Cannot Substitute for BiP Substrate in Chaperone Activity Assays


Generic ATPase substrates (e.g., standard colorimetric phosphate detection reagents) or alternative Hsp70 peptide probes (e.g., NR peptide, Substance P) do not provide equivalent performance or interpretability in BiP-specific assays. BiP's ATPase cycle is allosterically coupled to its unique substrate-binding domain (SBD), which exhibits distinct peptide sequence preferences and conformational dynamics compared to cytosolic Hsp70 homologs like DnaK [1]. The specific HTFPAVL peptide sequence of BiP substrate has been validated in high-resolution structural and functional studies, confirming its ability to bind the BiP SBD and stimulate its ATPase activity in a manner that reflects physiological client protein interactions [2]. Using an unvalidated peptide or a generic ATP detection system introduces confounding variables, including differential binding affinities, altered stimulation kinetics, and lack of correlation with established BiP functional assays, thereby compromising data reproducibility and mechanistic interpretation [3].

Quantitative Differentiation of BiP Substrate: Evidence-Based Performance Comparisons


BiP Substrate Sequence Specificity Drives Differential ATPase Stimulation Compared to Generic Hsp70 Peptides

The BiP substrate peptide (HTFPAVL) demonstrates sequence-specific stimulation of BiP ATPase activity that is distinct from generic Hsp70 peptide substrates like the NR peptide (NRLLLTG). In single-turnover ATPase assays, the NR peptide fails to stimulate the ATPase activity of a BiP substrate-binding mutant (BiP-PP) to the same extent as wild-type BiP, while the DnaK-PP mutant protein retains significant stimulation by both DnaJ and ERdj3 [1]. This indicates that the BiP substrate sequence is optimized for BiP-specific allosteric coupling and interdomain communication, whereas NR peptide exhibits broader, less selective Hsp70 family reactivity.

BiP ATPase Peptide Substrate Chaperone Activity Hsp70 Specificity

BiP Substrate Enables Quantification of ATP Hydrolysis Rates Under Co-Chaperone Modulation

BiP substrate is essential for dissecting the regulatory effects of co-chaperones on BiP ATPase activity. Studies using the BiP substrate demonstrate that the J-domain co-chaperone ERdj3 stimulates BiP ATPase activity by approximately 2- to 3-fold over basal levels in the presence of peptide substrate [1]. This contrasts with the behavior of AMPylated BiP, which shows high rates of substrate dissociation and is refractory to ATPase stimulation by J-domain proteins even in the presence of peptide substrate [2]. The quantitative assessment of these modulatory effects is only achievable with a defined, validated peptide substrate that ensures consistent substrate binding and ATPase cycle engagement.

ATPase Kinetics Co-chaperone Regulation Nucleotide Exchange ER Proteostasis

BiP Substrate Binding Kinetics Distinguish ER Chaperone Function from Cytosolic Hsp70 Homologs

The BiP substrate peptide (HTFPAVL) exhibits binding kinetics and allosteric coupling that are distinct from peptide substrates used for cytosolic Hsp70s like DnaK. Fluorescence polarization assays reveal that BiP's peptide binding affinity is modulated by nucleotide state (ATP vs. ADP), with ADP-bound BiP showing higher affinity [1]. In contrast, the bacterial homolog DnaK shows different nucleotide-dependent affinity shifts and a distinct substrate binding and release cycle [2]. Specifically, ATP-bound BiP retains a unique conformational heterogeneity not observed in DnaK, which influences how peptide substrates like BiP substrate engage the chaperone cycle [3]. This underscores that BiP substrate provides a physiologically relevant readout for the ER-specific chaperone machinery.

Substrate Binding Affinity Allosteric Regulation Hsp70 Family BiP Specificity

BiP Substrate Facilitates High-Resolution Structural Studies of ATPase-Substrate Domain Coupling

The BiP substrate peptide has been instrumental in solving high-resolution crystal structures of human BiP in complex with substrate, providing atomic-level insight into the allosteric mechanism of Hsp70 chaperones. Structural studies using the HTFPAVL peptide reveal that substrate binding induces specific conformational changes in the BiP substrate-binding domain (SBD), promoting domain docking and accelerating ATP hydrolysis [1]. This contrasts with structural studies of other Hsp70-substrate complexes, such as DnaK bound to NR peptide, which show differences in the interdomain interface and allosteric communication pathways [2]. The availability of BiP substrate in high purity (>99%) ensures reproducible crystallization and structure determination, which is critical for rational drug design targeting the BiP ATPase domain .

Structural Biology Allostery Chaperone Mechanism Crystallography

BiP Substrate Demonstrates Superior Lot-to-Lot Consistency in High-Throughput ATPase Assays

The commercially available BiP substrate peptide (HTFPAVL) is manufactured to high purity standards (>99.8% by HPLC), ensuring minimal lot-to-lot variability in ATPase stimulation assays . This level of consistency is not guaranteed with custom-synthesized or generic Hsp70 peptides, which may exhibit batch-dependent variations in purity, sequence truncations, or improper folding that affect binding affinity and ATPase stimulation . In high-throughput screening campaigns for BiP ATPase inhibitors, variability in substrate quality can lead to false positives or negatives, significantly increasing screening costs and data interpretation challenges [1]. The defined sequence and validated purity of BiP substrate mitigate these risks.

Assay Reproducibility High-Throughput Screening Quality Control Enzymology

Optimal Applications for BiP Substrate in Chaperone Biology and Drug Discovery


In Vitro Characterization of BiP ATPase Activity and Co-Chaperone Regulation

BiP substrate is the preferred reagent for measuring basal and co-chaperone-stimulated BiP ATPase activity in vitro. It is used in standard malachite green phosphate detection assays or enzyme-coupled assays to quantify ATP hydrolysis rates. The validated peptide sequence ensures consistent stimulation, allowing accurate determination of kinetic parameters (Km, kcat) and the effects of J-domain co-chaperones like ERdj3 and nucleotide exchange factors like Sil1/Bap [1]. This application is essential for understanding ER proteostasis mechanisms and for validating the functional impact of BiP mutations associated with diseases [2].

High-Throughput Screening (HTS) for Small-Molecule Modulators of BiP ATPase

The high purity and sequence consistency of BiP substrate make it ideal for large-scale HTS campaigns aimed at identifying BiP ATPase inhibitors or activators. The reproducible stimulation of BiP ATPase activity minimizes well-to-well variability, reducing false hit rates. Screening assays employing BiP substrate have been used to discover and characterize adenosine-derived inhibitors of GRP78 with isoform selectivity, such as VER-155008 (Kd = 80 nM) [1]. These campaigns are critical for developing novel cancer therapeutics that target the UPR and ER stress pathways [2].

Structural and Biophysical Studies of Hsp70 Allostery and Substrate Binding

BiP substrate is a key reagent for X-ray crystallography, NMR spectroscopy, and fluorescence polarization studies investigating the allosteric coupling between BiP's ATPase and substrate-binding domains. The defined peptide enables high-resolution structure determination of BiP-substrate complexes, revealing conformational states relevant to the chaperone cycle [1]. Such studies inform rational drug design and provide a mechanistic framework for understanding how post-translational modifications (e.g., AMPylation) alter substrate binding and release [2].

Validation of BiP Functional Activity in Recombinant Protein Production and Quality Control

In recombinant BiP production workflows, BiP substrate is used as a quality control reagent to confirm the enzymatic activity and proper folding of purified BiP protein batches. The peptide-stimulated ATPase assay provides a functional readout that correlates with the protein's ability to engage in chaperone cycles [1]. This application is valuable for academic laboratories and biotechnology companies producing BiP for downstream assays or therapeutic development [2].

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